

Commercially Available Deuterated Standards

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Compound Focus: Zofenoprilat-NES-d5

Cat. No.: S12890675

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While a full guide is not available, several suppliers offer deuterated Zofenoprilat for use as an internal standard. The table below summarizes the key information found:

Product Name	Supplier	CAS Number	Molecular Formula	Molecular Weight	Primary Application
Zofenoprilat-NES-d5 [1]	MedChemExpress	N/A	C ₂₁ H ₂₁ D ₅ N ₂ O ₅ S ₂ [1]	455.60 g/mol [1]	Internal standard for GC-/LC-MS [1]
Zofenopril-d5 [2]	Clearsynth	81872-10-8 (Unlabeled) [2]	Information missing	Information missing	Internal standard for GC-/LC-MS [2]
Zofenoprilat-D5 [3]	Veeprho	N/A	C ₁₅ H ₁₄ D ₅ NO ₃ S ₂ [3]	330.48 g/mol [3]	Internal standard for MS and LC [3]

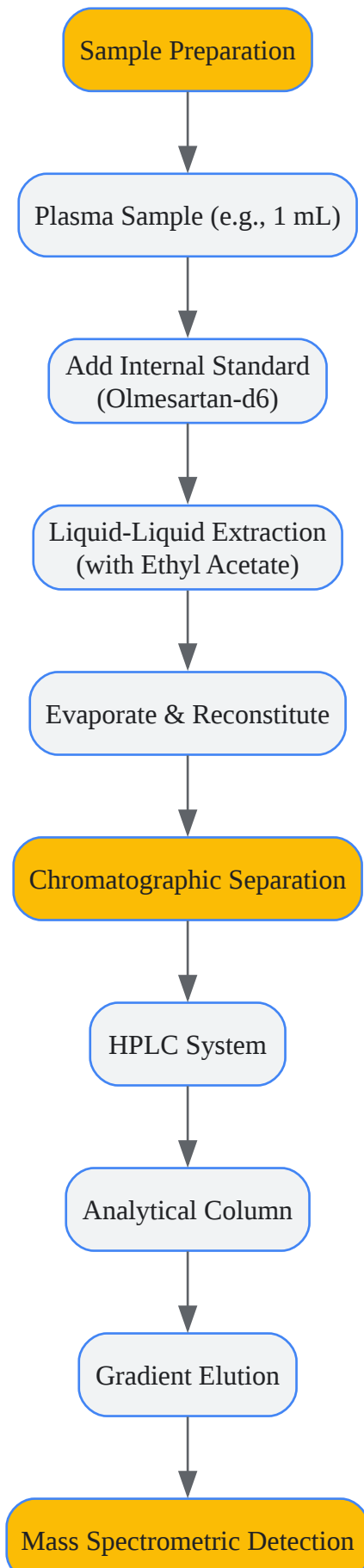
Rationale for Using Deuterated Internal Standards

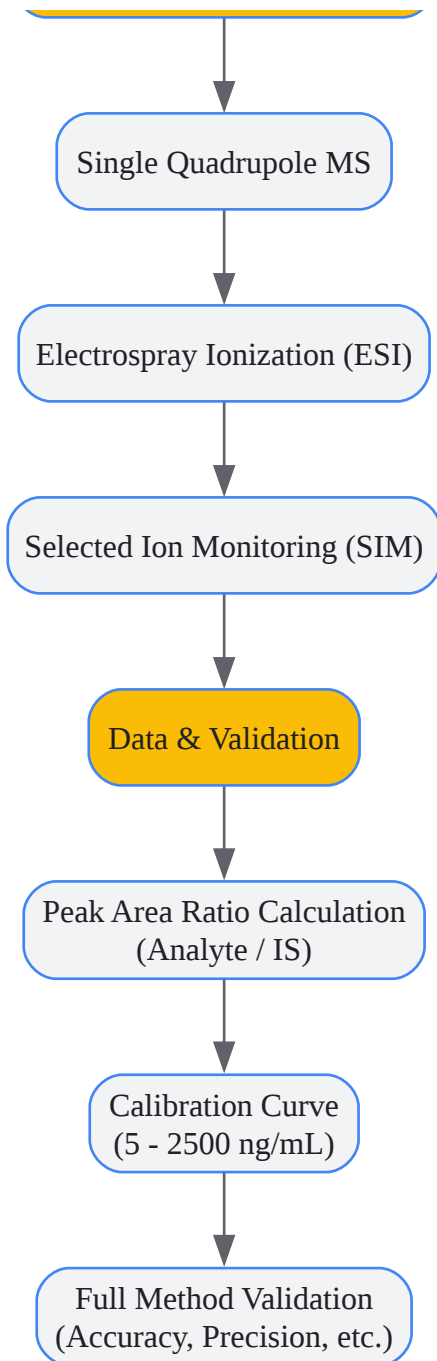
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is strongly recommended by regulatory agencies for bioanalytical method development using LC-MS/MS. [4] [5] [6]

- **Compensation for Variability:** A deuterated IS is the optimal choice because it has chemical and physical properties almost identical to the unlabeled analyte (the drug to be measured). It co-elutes chromatographically and corrects for variability in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to a more robust and accurate method. [6]
- **Regulatory Context:** This approach is considered more reliable than using structural analogues or similar compounds, which may behave differently during analysis. A validated method with a deuterated IS is crucial for generating reliable data in critical studies, such as bioequivalence tests for generic drugs, which indirectly impacts patient therapy efficacy and safety. [4] [5]

Methodological Considerations from a Related Case

Although a detailed protocol for Zofenoprilat is not available, a validated method for **Olmesartan** (another cardiovascular drug) using a deuterated IS (Olmesartan-d6) provides a relevant framework. [4] [5]





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An example workflow for a bioanalytical method using a deuterated internal standard, based on the cited Olmesartan study. [5]

Key parameters from this validated method include [5]:

- **Linear Range:** 5 - 2500 ng/mL
- **Sample Volume:** 1 mL of human plasma

- **Extraction Technique:** Liquid-liquid extraction with ethyl acetate
- **Instrumentation:** HPLC with single quadrupole mass spectrometry
- **Key Validation Parameters:** Accuracy, precision, selectivity, and matrix effect.

Potential Limitations to Consider

It's important to be aware that deuterated internal standards are not a perfect solution for all scenarios.

- **Matrix Effects:** In complex sample matrices, the ionization suppression or enhancement can sometimes differ slightly between the analyte and its deuterated form, especially if they do not co-elute perfectly. This can affect absolute accuracy. [7]
- **Standard Quality:** The degree of deuteration and the presence of any chemical impurities in the commercial standard must be ascertained, as these can impact method performance.

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References

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